molecular formula C10H9FO2 B3257247 2-(5-Fluorobenzofuran-3-yl)ethanol CAS No. 286000-19-9

2-(5-Fluorobenzofuran-3-yl)ethanol

Cat. No.: B3257247
CAS No.: 286000-19-9
M. Wt: 180.17 g/mol
InChI Key: OKNJZABJXIGVHD-UHFFFAOYSA-N
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Description

2-(5-Fluorobenzofuran-3-yl)ethanol is an organic compound with the molecular formula C10H9FO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluorobenzofuran-3-yl)ethanol typically involves the fluorination of benzofuran derivatives. One common method is the reaction of benzofuran with trifluoromethyl hypofluorite (CF3OF) to produce 2-fluoro-3-trifluoromethoxy-2,3-dihydrobenzofurans, which can then be treated with ethanolic potassium hydroxide to yield 3-fluorobenzofuran . This intermediate can be further reacted with ethylene oxide to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluorobenzofuran-3-yl)ethanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 2-(5-Fluorobenzofuran-3-yl)acetaldehyde or 2-(5-Fluorobenzofuran-3-yl)acetic acid.

    Reduction: 2-(5-Fluorobenzofuran-3-yl)ethane.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Fluorobenzofuran-3-yl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Fluorobenzofuran-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells . The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    3-Fluorobenzofuran: A precursor in the synthesis of 2-(5-Fluorobenzofuran-3-yl)ethanol.

    2-(5-Bromobenzofuran-3-yl)ethanol: A similar compound with a bromine atom instead of fluorine.

    2-(5-Chlorobenzofuran-3-yl)ethanol: A similar compound with a chlorine atom instead of fluorine.

Uniqueness

This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(5-fluoro-1-benzofuran-3-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,12H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNJZABJXIGVHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CO2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred suspension of LiAlH4 (200 mg, excess) in THF at 0° C., ethyl(5-fluoro-1-benzofuran-3-yl)acetate (1.11 g, 5 mmol) in THF (20 mL) was added slowly. After the addition, reaction mixture was stirred at room temperature for 1 hr and quenched with saturated NH4Cl solution. The product was extracted with chloroform and washed well with water. It was dried over anhydrous MgSO4, filtered and concentrated. The product, 2-(5-fluoro-1-benzofuran-3-yl)ethanol, was obtained as a white oil and was pure enough to be taken to the next step without purification. Yield: 820 mg (91%); (M+H): 181.
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Synthesis routes and methods III

Procedure details

A solution of 5-fluorobenzofuran-3-ylacetic acid (4.6 g, prepared as described in Example 2) in dry tetrahydrofuran (200 mL) was added dropwise to a suspension of lithium aluminium hydride (4.5 g) in dry tetrahydrofuran (150 mL) at room temperature. After reflux for 2 h the reaction was quenched by successive additions of water (9.2 mL), 15% aq. sodium hydroxide (4.6 mL), water (23 mL). Filtration and removal of solvent in vacuo gave an oil, 2-(5-fluorobenzofuran-3-yl)ethanol (4.3 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
2-(5-Fluorobenzofuran-3-yl)ethanol
Reactant of Route 4
2-(5-Fluorobenzofuran-3-yl)ethanol
Reactant of Route 5
2-(5-Fluorobenzofuran-3-yl)ethanol
Reactant of Route 6
2-(5-Fluorobenzofuran-3-yl)ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.